molecular formula C10H20N4O7 B1590657 L-Arginine L-malate CAS No. 93964-77-3

L-Arginine L-malate

Cat. No. B1590657
CAS RN: 93964-77-3
M. Wt: 308.29 g/mol
InChI Key: RUFJTBOKWJYXPM-ZBRNBAAYSA-N
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Description

L-Arginine is an amino acid that helps the body build protein . It is also found in most protein-rich foods, including fish, red meat, poultry, soy, whole grains, beans, and dairy products . L-Arginine L-malate is a source of non-essential amino acids involved in muscle protein synthesis .


Synthesis Analysis

L-Arginine is synthesized from the amino acid citrulline through the breakdown of body proteins . It can also be obtained through dietary protein intake . L-Arginine L-malate is produced by a simple and rapid solvothermal synthesis method .


Molecular Structure Analysis

The molecular formula of L-Arginine L-malate is C10H20N4O7 and its molecular weight is 308.2884 .


Chemical Reactions Analysis

Arginine–malate-based dual-emission carbon dots were synthesized for the determination of uric acid (UA). The formation of hydrogen bonds between the ketone/hydroxyl group in the UA molecule and the amino group on the surface of Arg-CD, the mixture could cause the fluorescent signal to be activated .


Physical And Chemical Properties Analysis

The molecular weight of L-Arginine is approximately 174.2 grams per mole . L-Arginine is highly soluble in water, which is typical for amino acids .

Scientific Research Applications

Endothelial Function and Vascular Tone

L-Arginine, an amino acid, plays a critical role in regulating endothelial function and vascular tone. This includes its impact on hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).

Exercise Metabolism

L-Arginine L-malate influences branched-chain amino acid utilization during intense exercise, enhancing the production of arginine-derived metabolites like nitrite, creatinine, ornithine, and urea (Sureda et al., 2010).

Immune Response Regulation

L-Arginine is crucial in immune responses, particularly in the metabolism by myeloid cells which can affect lymphocyte responses during immune challenges and tumor growth (Bronte & Zanovello, 2005).

Microbial Production of L-Arginine

Microorganisms have been genetically engineered for the production of L-Arginine and its derivatives, significantly impacting the industrial production of this amino acid (Shin & Lee, 2014).

Anti-Aging Properties

L-Arginine exhibits multiple pharmacological effects beneficial for health, including reduction in vascular and heart disease risks, and improvement in immune response and gastric hyperacidity (Gad, 2010).

Pharmacological Aspects

L-Arginine's role as a precursor of nitric oxide makes it significant in cardiovascular health, influencing endothelium-mediated physiological effects in the vascular system (Böger & Bode-Böger, 2001).

Metabolism and Absorption

L-Arginine and malate are almost completely absorbed from the intestine and metabolized, with a significant portion of arginine and malate metabolized within hours of ingestion (Herbetz et al., 1978).

Impact on Athletic Performance

Supplementation with L-Arginine and L-malate can improve muscle injury parameters in athletes, reducing exercise-induced adverse consequences (Shakib et al., 2021).

Industrial Production Enhancement

Metabolic engineering in Corynebacterium glutamicum has been employed to enhance the production of L-Arginine, demonstrating significant industrial potential (Park et al., 2011).

Nitric Oxide Synthesis

L-Arginine is crucial for the synthesis of nitric oxide, a signaling molecule that plays an essential role in cardiovascular and metabolic diseases (Lorin et al., 2014).

Cellular Transport Mechanisms

Arginine residues are important in the transit peptides of mitochondrial precursors, affecting the efficiency of membrane translocation in cellular processes (Chu et al., 1987).

Nutritional Importance

L-Arginine plays a key role in nutrition, influencing reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions (Wu et al., 2000).

Athletic and Physical Performance

Consuming L-Arginine and L-malate improves nitric oxide levels and physical performance markers, especially when combined and consumed over several days (Nyawose et al., 2022).

Cardiovascular Health Implications

L-Arginine therapy has been explored for its potential in treating cardiovascular diseases, including myocardial infarction, though its efficacy and safety remain subjects of ongoing research (Schulman et al., 2006).

Nutritional Role in Health

L-Arginine has a significant role in regulating carbohydrate and lipid metabolism, indicating its potential in managing obesity and type 2 diabetes (Szlas et al., 2022).

Amino Acid Transport and Metabolism

L-Arginine transport in Arthrobacter pyridinolis is influenced by the presence of malate, demonstrating its role in cellular nutrient transport and metabolism (Krulwich et al., 1977).

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJTBOKWJYXPM-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240004
Record name L-Arginine L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine L-malate

CAS RN

93964-77-3
Record name L-Arginine, (2S)-2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine L-malate
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Record name L-Arginine L-malate
Source EPA DSSTox
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Record name L-arginine L-malate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CP Berg, CC Wang, DSJ Lin - Analytical Biochemistry, 1975 - Elsevier
d-(−)-Arginine was isolated by fractionally recrystallizing dl-arginine-l s -(−)-malate to obtain the less soluble d-(−)-arginine-l s -(−)-malate, then passing aqueous solutions of the latter …
Number of citations: 2 www.sciencedirect.com
J Goris, W Dejonghe, E Falsen, E De Clerck… - Systematic and applied …, 2002 - Elsevier
We examined the diversity of transconjugants that acquired the catabolic plasmids pJP4 or pEMT1, which encode degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), in microcosms …
Number of citations: 106 www.sciencedirect.com
MRT Levels, IM Mass, IF Loss, NH Loss
Number of citations: 0
MRT Levels, IM Mass, IF Loss, NH Loss
Number of citations: 0
HA Krebs, LV Eggleston - Biochimica et biophysica acta, 1948 - Elsevier
La formation d'urée par les deux réactions de “transimination”: L -Citrulline + L -glutamate→ L -argininne→ur e ́ e L -Citrulline + L -glutamate→ L -argininne→ur e ́ e a été étudiée dans …
Number of citations: 14 www.sciencedirect.com

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